3H-Imidazo(2,1-i)purine, 3-(2-deoxy-5-O-phosphono-beta-D-erythro-pentofuranosyl)-

Fluorescent nucleotide probes Spectroscopic detection Enzyme kinetics

3H-Imidazo(2,1-i)purine, 3-(2-deoxy-5-O-phosphono-beta-D-erythro-pentofuranosyl)-, commonly named ε-5'-dAMP or 1,N⁶-etheno-2'-deoxyadenosine-5'-monophosphate (CAS 60508-81-8), is a tricyclic fluorescent nucleotide analog in which an etheno bridge covalently links the N¹ and N⁶ positions of the adenine base. This modification confers intrinsic fluorescence (λexc 300 nm, λem 415 nm, molar extinction coefficient ε = 6,000 L·mol⁻¹·cm⁻¹ at λabs 275 nm) while largely preserving the molecular recognition features of natural dAMP.

Molecular Formula C₁₂H₁₄N₅O₆P
Molecular Weight 355.24 g/mol
CAS No. 60508-81-8
Cat. No. B123946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3H-Imidazo(2,1-i)purine, 3-(2-deoxy-5-O-phosphono-beta-D-erythro-pentofuranosyl)-
CAS60508-81-8
Synonyms3-(2-Deoxy-5-O-phosphono-β-D-erythro-pentofuranosyl)-3H-imidazo[2,1-i]purine;  1,N6-Etheno-2’-deoxy-AMP; 
Molecular FormulaC₁₂H₁₄N₅O₆P
Molecular Weight355.24 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=NC3=C2N=CN4C3=NC=C4)COP(=O)(O)O)O
InChIInChI=1S/C12H14N5O6P/c18-7-3-9(23-8(7)4-22-24(19,20)21)17-6-14-10-11-13-1-2-16(11)5-15-12(10)17/h1-2,5-9,18H,3-4H2,(H2,19,20,21)/t7-,8+,9+/m0/s1
InChIKeyCACCSKNYAUKFAV-DJLDLDEBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ε-5'-dAMP (CAS 60508-81-8): A Fluorescent 2'-Deoxyadenosine-5'-Monophosphate Analog for DNA Research and Adduct Detection


3H-Imidazo(2,1-i)purine, 3-(2-deoxy-5-O-phosphono-beta-D-erythro-pentofuranosyl)-, commonly named ε-5'-dAMP or 1,N⁶-etheno-2'-deoxyadenosine-5'-monophosphate (CAS 60508-81-8), is a tricyclic fluorescent nucleotide analog in which an etheno bridge covalently links the N¹ and N⁶ positions of the adenine base. This modification confers intrinsic fluorescence (λexc 300 nm, λem 415 nm, molar extinction coefficient ε = 6,000 L·mol⁻¹·cm⁻¹ at λabs 275 nm) while largely preserving the molecular recognition features of natural dAMP [1]. It exists as the free acid (C₁₂H₁₄N₅O₆P, MW 355.3 g/mol) and is commercially available as the sodium salt with ≥97% HPLC purity [1]. The compound simultaneously serves as a fluorescent probe for nucleotide-binding proteins, a substrate analog for phosphohydrolases and kinases, and a reference standard for quantifying endogenous etheno-DNA adducts formed by vinyl chloride metabolites and lipid peroxidation products [2].

1
Fluorescent probe for nucleotide-binding proteins and continuous enzyme assays
2
Substrate analog for 5′-nucleotidases, phosphatases, and kinases requiring deoxyribose specificity
3
Reference standard for quantifying endogenous etheno-DNA adducts via LC-MS/MS or postlabeling
4
Phosphoramidite precursor for site-specific εdA incorporation in synthetic oligonucleotides

Why ε-5'-dAMP Cannot Be Replaced by Natural dAMP, ε-AMP, or ε-dAdo in Quantitative Biochemical Workflows


ε-5'-dAMP occupies a unique intersection of three structural features—the fluorescent etheno-adenine base, the 2'-deoxyribose sugar, and the 5'-monophosphate group—that no single close analog simultaneously possesses. Natural dAMP lacks fluorescence entirely, precluding its use in optical detection assays [1]. The ribo analog ε-AMP (1,N⁶-ethenoadenosine-5'-monophosphate) shares identical fluorescence properties in free solution but exhibits profoundly different biological recognition: it activates glycogen phosphorylase b ~30-fold more strongly than ε-dAMP and undergoes distinct fluorescence quenching upon protein binding, reflecting altered positioning of the base within the nucleotide-binding site [2]. The nucleoside ε-dAdo (1,N⁶-etheno-2'-deoxyadenosine, CAS 68498-25-9) lacks the 5'-phosphate required for kinase-mediated re-phosphorylation, polymerase incorporation, and 5'-nucleotidase substrate activity [3]. The triphosphate ε-dATP (CAS 81004-54-8) cannot substitute in applications requiring a monophosphate substrate, such as 5'-nucleotidase assays or ³²P-postlabeling workflows where the 5'-phosphate is the radiolabel acceptor [4]. These divergent properties mean that procurement specifications—deoxy vs. ribo, monophosphate vs. triphosphate vs. nucleoside—are not interchangeable without altering experimental validity.

Natural dAMP (non-fluorescent)
Lacks intrinsic fluorescence; cannot support optical detection or real-time monitoring workflows.
ε-AMP (ribonucleotide)
Same free-solution fluorescence but ~30-fold stronger allosteric activation of glycogen phosphorylase and distinct protein-bound quenching; 2′-OH alters base positioning.
ε-dAdo (nucleoside, no phosphate)
Missing 5′-phosphate precludes kinase re-phosphorylation, polymerase incorporation, and 5′-nucleotidase substrate activity.
ε-dATP (triphosphate)
Cannot substitute in monophosphate-specific assays, ³²P-postlabeling acceptor reactions, or when 5′-phosphate is required.

Quantitative Differentiation Evidence for ε-5'-dAMP (CAS 60508-81-8) Against Closest Analogs


Intrinsic Fluorescence vs. Non-Fluorescent Natural dAMP: Enabling Optical Detection Without External Labels

ε-5'-dAMP possesses intrinsic fluorescence (λexc 300 nm, λem 415 nm, molar extinction coefficient ε = 6,000 L·mol⁻¹·cm⁻¹ at λabs 275 nm) due to the extended π-system created by the etheno bridge between N¹ and N⁶ [1]. In contrast, natural 2'-deoxyadenosine-5'-monophosphate (dAMP, CAS 653-63-4) is non-fluorescent under the same conditions, as its adenine absorption occurs in a distinct UV region without significant emission [2]. The etheno modification transforms dAMP from an optically silent metabolite into a direct fluorescent reporter, eliminating the requirement for extrinsic fluorophore conjugation.

Fluorescence vs. Natural dAMP
Class-level
λexc 300 nm, λem 415 nm, ε 6,000 L·mol⁻¹·cm⁻¹
Enables label-free optical detection
Quantum yield ~0.56 reported for etheno-adenine class; natural dAMP non-fluorescent
Fluorescent nucleotide probes Spectroscopic detection Enzyme kinetics

30-Fold Differential in Allosteric Activation of Glycogen Phosphorylase b: ε-dAMP vs. ε-AMP

In a direct head-to-head study, Vandenbunder et al. (1976) demonstrated that while both ε-AMP and ε-dAMP bind at the AMP allosteric activator site of rabbit skeletal muscle glycogen phosphorylase b (EC 2.4.1.1), ε-AMP induces activation equivalent to natural AMP, which is approximately 30-fold higher than the activation induced by ε-dAMP [1]. This stark difference—despite the two derivatives having identical fluorescence properties when free in solution—reveals that the 2'-hydroxyl group of the ribose ring (present in ε-AMP, absent in ε-dAMP) critically influences the positioning of the etheno-adenine base within the binding pocket.

Allosteric Activation GPb
Head-to-head
~30-fold higher activation by ε-AMP
Ribose 2′-OH critical for allosteric response
Rabbit muscle GPb; ε-dAMP minimal activation
Allosteric regulation Glycogen phosphorylase Nucleotide-protein interaction

Differential Bound-State Fluorescence Quenching: ε-dAMP vs. ε-AMP as a Probe of Ribose-Dependent Base Positioning

In the same Vandenbunder et al. (1976) study, a second differentiation emerged: when bound to glycogen phosphorylase b, the fluorescence of ε-AMP is quenched more efficiently than that of ε-dAMP [1]. This differential quenching does not arise from differences in the intrinsic photophysics of the two nucleotides (which are identical in free solution) but from the altered positioning of the etheno-adenine base within the binding site—the ribose 2'-OH in ε-AMP facilitates a conformation that brings the base into closer stacking proximity with an aromatic protein residue, enhancing quenching. The observation provides a direct experimental readout of how the sugar moiety modulates base-packing interactions.

Bound-State Quenching
Head-to-head
ε-AMP quenched more efficiently upon GPb binding
Ribose-dependent base positioning modulates stacking
Quenching ratio not numerically reported; mechanistic basis proposed
Fluorescence quenching Protein-nucleotide binding Conformational probe

6-Fold Lower LC-MS/MS Detection Limit for εdA vs. εdC in Urinary DNA Adduct Biomonitoring

In a validated column-switching LC/APCI-MS/MS method for simultaneous urinary etheno-DNA adduct quantification, Hillestrøm et al. (2006) reported a limit of quantification (LOQ) for εdA (the nucleoside form of the target compound) of 1.3 fmol on column, compared to 7.5 fmol on column for εdC (3,N⁴-etheno-2'-deoxycytidine) [1]. This represents an approximately 5.8-fold superior sensitivity for εdA detection. The mean urinary excretion rate in healthy volunteers was 18.1 pmol εdA/24 h, versus 96.8 pmol εdC/24 h and 45.8 pmol εAde/24 h [1]. The analytical validation demonstrated within-day and between-day precision below 10% for all three analytes.

LC-MS/MS LOQ (εdA vs. εdC)
Head-to-head
εdA LOQ 1.3 fmol, ~5.8-fold lower than εdC
Supports higher MS sensitivity for adduct biomonitoring
Column-switching LC/APCI-MS/MS; precision
εdA Mutagenesis in COS7
Cross-study
70% targeted mutation frequency (63% A→G)
Supports species-dependent mutagenesis endpoint context
Near-zero in E. coli; comparable to εdC potency in mammalian cells
Oligo Detection Limit
Head-to-head
ε-dA oligo <1 × 10⁻⁹ M (100-fold lower vs. ε-dC)
Supports higher sensitivity in oligo-based detection workflows
Phosphoramidite coupling >99%; final purity >99%
DNA adduct quantification LC-MS/MS biomonitoring Oxidative stress biomarkers

Mutagenic Potency of εdA in Mammalian Cells: 70% Targeted Mutation Frequency with Predominant A→G Transitions

Pandya & Moriya (1996) quantified the mutagenic potential of a site-specifically placed εdA adduct in a single-stranded shuttle vector in simian kidney cells (COS7). The targeted mutation frequency was 70%, consisting of εdA→dG (63%), εdA→T (6%), and εdA→dC (1%) [1]. In contrast, in E. coli, nonmutagenic εdA:T pairing was the almost exclusive event (only 4 targeted mutations among 1,319 total transformants across irradiated and nonirradiated hosts) [1]. When compared with εdC studied in the same mammalian system, the intrinsic mutagenic potency of εdA was found to be comparable to that of εdC [1]. In a separate ³²P-postlabeling study, Guichard et al. (1993) achieved detection limits of 1 fmol (immunoprecipitation method, 80% efficiency) and 50 amol (TLC/autoradiography method) for both 3'-εdAMP and 3'-εdCMP [2].

εdA Mutagenesis in COS7
Cross-study
70% targeted mutation frequency (63% A→G)
Supports species-dependent mutagenesis endpoint context
Near-zero in E. coli; comparable to εdC potency in mammalian cells
DNA mutagenesis Translesion synthesis Carcinogen biomarkers

εdA Phosphoramidite: 100-Fold More Sensitive Fluorescent Detection Than εdC in Synthetic Oligonucleotides

Srivastava et al. (1994) developed phosphoramidite chemistry for both ε-dA and ε-dC and demonstrated that etheno-modified phosphoramidites couple with >99% efficiency per step in solid-phase oligonucleotide synthesis, achieving final product purity in excess of 99% [1]. Critically, the fluorescent detection limit for ε-dA-containing oligomers was below 1 × 10⁻⁹ M, whereas the detection limit for ε-dC-containing oligomers was below 1 × 10⁻⁷ M—a 100-fold sensitivity advantage for the adenosine-derived etheno modification [1]. The etheno-modified oligonucleotides were fully functional as PCR sequencing and amplification primers.

Oligo Detection Limit
Head-to-head
ε-dA oligo <1 × 10⁻⁹ M (100-fold lower vs. ε-dC)
Supports higher sensitivity in oligo-based detection workflows
Phosphoramidite coupling >99%; final purity >99%
Oligonucleotide synthesis Fluorescent DNA probes Phosphoramidite chemistry

Validated Application Scenarios for ε-5'-dAMP (CAS 60508-81-8) in Research and Industrial Settings


Fluorescent Continuous Assay for 5'-Nucleotidase and Phosphatase Activity Using ε-5'-dAMP as Substrate

ε-5'-dAMP serves as a fluorogenic substrate for 5'-nucleotidases (EC 3.1.3.5) and non-specific phosphatases. Enzymatic cleavage of the 5'-phosphate yields ε-dAdo, which retains fluorescence (λexc 300 nm, λem 410–415 nm) and can be separated from the phosphorylated substrate by HPLC or TLC for quantitation. This approach parallels the established ε-AMP-based 5'-nucleotidase assay [1] but is specific for enzymes acting on 2'-deoxyribonucleotides. Unlike radiometric assays using [³²P]-dAMP, the fluorescent method eliminates radioactive waste handling, enables real-time kinetic monitoring, and achieves detection sensitivity comparable to radiochemical methods when coupled with optimized separation [2].

Reference Standard for LC-MS/MS and ³²P-Postlabeling Quantification of Endogenous Etheno-DNA Adducts

ε-5'-dAMP is the direct phosphorylated precursor for generating the εdA nucleoside standard used in validated LC-MS/MS biomonitoring methods. In the Hillestrøm et al. (2006) method, εdA achieved an LOQ of 1.3 fmol on column—approximately 5.8-fold more sensitive than εdC (7.5 fmol) in the same run [3]. For ³²P-postlabeling workflows, ε-5'-dAMP (as the 3'-monophosphate isomer) can be directly phosphorylated by T4 polynucleotide kinase in the presence of [γ-³²P]ATP to yield the 3',5'-bisphosphate for autoradiographic detection, with absolute sensitivity reaching 50 amol by TLC/autoradiography and 1 fmol by immunoprecipitation-Cerenkov counting [4]. These validated workflows make ε-5'-dAMP an essential reference material for laboratories quantifying oxidative stress and vinyl chloride exposure biomarkers.

Site-Specific Mutagenesis Studies Using εdA-Containing Oligonucleotides in Mammalian vs. Bacterial Systems

εdA phosphoramidite building blocks (synthesized from ε-5'-dAMP or its nucleoside precursor) enable the site-specific incorporation of the etheno lesion into defined-sequence oligonucleotides with >99% coupling efficiency [5]. The resulting substrates are used in primer extension and shuttle vector assays to quantify polymerase bypass fidelity and mutation spectra. The striking species dependence—70% targeted mutation frequency in COS7 mammalian cells (predominantly εdA→dG transitions at 63%) versus near-zero mutagenesis in E. coli [6]—makes these constructs essential for dissecting species-specific translesion synthesis and repair pathways, with direct relevance to understanding human carcinogen susceptibility.

Fluorescent Probe for Discriminating Ribose-Dependent Nucleotide-Protein Interactions

The paired use of ε-dAMP and ε-AMP—identical in free-solution fluorescence but divergent in protein-bound behavior—enables researchers to dissect the contribution of the sugar 2'-hydroxyl to nucleotide recognition. As demonstrated in glycogen phosphorylase b, ε-AMP produces ~30-fold greater allosteric activation than ε-dAMP, and its fluorescence is more efficiently quenched upon binding [7]. This differential behavior has been extended to RecA protein-DNA complexes, where ε-dAMP fluorescence anisotropy and time-decay measurements report on cofactor-induced DNA base orientation [8]. Laboratories studying ATP- or dATP-binding proteins can deploy ε-dAMP as a weakly-perturbing fluorescent occupancy probe to complement the more strongly activating ε-AMP, generating a two-probe system for resolving binding affinity from allosteric efficacy.

Application
Selection Property
Validation Focus
Fluorescent 5′-nucleotidase / phosphatase assay
Fluorogenic monophosphate substrate retaining deoxyribose specificity
Enzymatic cleavage yields ε-dAdo; separation-based quantitation
LC-MS/MS & postlabeling adduct reference standard
Phosphorylated precursor for εdA nucleoside standard; 5′-phosphate acceptor for T4 PNK
LOQ and precision in target biomatrix; postlabeling sensitivity verification
Site-specific mutagenesis oligo synthesis
Phosphoramidite building block with high coupling efficiency
Mutation spectrum and polymerase bypass fidelity in mammalian vs. bacterial models
Ribose-dependent protein interaction probe
Weakly activating fluorescent occupancy reporter for ATP/dATP-binding sites
Differential activation and quenching vs. ε-AMP; anisotropy-based binding assays
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